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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2'-Hydroxy-3-phenylpropiophenone. An important metabolite of the

Class IC antiarrhythmic drug Propafenone, this compound is of significant interest in

pharmaceutical research and drug metabolism studies. This document consolidates key data

including its physicochemical characteristics, spectral data, and relevant experimental

protocols. Furthermore, it visualizes the synthetic workflow and its metabolic pathway from the

parent drug, offering a valuable resource for professionals in pharmacology and medicinal

chemistry.

Introduction
2'-Hydroxy-3-phenylpropiophenone, also known as 2'-hydroxydihydrochalcone, is an

aromatic ketone and a phenolic derivative. Structurally, it features a phenyl group attached to a

propiophenone moiety with a hydroxyl group at the 2' position of the phenyl ring.[1] Its primary

significance in the biomedical field stems from its role as a major metabolite of Propafenone, an
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antiarrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[2]

[3] The metabolism of Propafenone, primarily mediated by cytochrome P450 enzymes, leads to

the formation of this and other metabolites, which themselves can possess pharmacological

activity and influence the drug's overall efficacy and safety profile.[3] A thorough understanding

of the properties of 2'-Hydroxy-3-phenylpropiophenone is therefore crucial for a complete

picture of Propafenone's pharmacology.

Chemical and Physical Properties
The fundamental identifying and physicochemical properties of 2'-Hydroxy-3-
phenylpropiophenone are summarized below. The compound typically presents as a white to

off-white or slightly yellow crystalline solid.[1][4] It exhibits poor solubility in water but is soluble

in various organic solvents.[1]

Table 1: General Properties of 2'-Hydroxy-3-
phenylpropiophenone

Property Value Reference(s)

IUPAC Name
1-(2-hydroxyphenyl)-3-

phenylpropan-1-one
[5]

Synonyms
2'-Hydroxydihydrochalcone,

Propafenone Impurity A
[4][6]

CAS Number 3516-95-8 [5]

Molecular Formula C₁₅H₁₄O₂ [5]

Molecular Weight 226.27 g/mol [5]

Appearance

White to off-white/slightly

yellow crystalline powder or

solid

[1][4]

Table 2: Physicochemical Data of 2'-Hydroxy-3-
phenylpropiophenone
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Property Value Reference(s)

Melting Point 36-37 °C

Boiling Point 158 °C at 2 mmHg [4]

381.1 ± 25.0 °C at 760 mmHg

Density
1.150 - 1.2 g/cm³

(Predicted/Experimental)
[4]

Solubility

Sparingly soluble in water.

Soluble in ethanol, acetone,

chloroform (slightly),

dichloromethane (slightly),

ethyl acetate (slightly).

[1][4]

Flash Point >113 °C (>230 °F) [4][7]

pKa 8.07 ± 0.30 (Predicted) [4]

Spectral Data
The spectral characteristics are vital for the identification and structural elucidation of 2'-
Hydroxy-3-phenylpropiophenone. Below are the key spectral data compiled from available

literature.

Table 3: Spectroscopic Data for 2'-Hydroxy-3-
phenylpropiophenone
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Technique Data Reference(s)

UV-Vis (λmax) 324 nm (in Methanol) [4]

¹H NMR

Expected signals include

aromatic protons (phenyl

rings), methylene protons (-

CH₂-CH₂-), and a phenolic

hydroxyl proton (-OH).

[5][8]

¹³C NMR

Expected signals include

aromatic carbons, a carbonyl

carbon (C=O), and methylene

carbons. Aromatic region

~115-160 ppm, Carbonyl

~200+ ppm, Aliphatic ~30-45

ppm.

[9][10][11]

FT-IR (Film)

Expected characteristic peaks:

O-H stretch (broad, ~3200-

3600 cm⁻¹), C-H aromatic

stretch (~3000-3100 cm⁻¹), C-

H aliphatic stretch (~2850-

3000 cm⁻¹), C=O ketone

stretch (~1680 cm⁻¹), C=C

aromatic stretch (~1450-1600

cm⁻¹), C-O stretch (~1080-

1300 cm⁻¹).

[5][12]

Mass Spec. (GC-MS)
Top Peaks (m/z): 121, 208,

226 (Molecular Ion)
[2]

Detailed peak assignments for NMR and IR are based on typical chemical shift and frequency

ranges for the respective functional groups, as specific experimental data with assignments are

not fully detailed in the cited literature.

Mass Spectrometry Fragmentation
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The fragmentation pattern in mass spectrometry provides structural information. For 2'-
Hydroxy-3-phenylpropiophenone (MW=226), the key observed fragments are:

m/z 226 [M]⁺: The molecular ion peak.

m/z 121: This major fragment likely corresponds to the hydroxyphenacyl cation

[HOC₆H₄CO]⁺, formed by cleavage of the bond between the carbonyl carbon and the

adjacent methylene group (α-cleavage). This is a characteristic fragmentation for ketones.

[13][14]

m/z 105: A possible fragment resulting from the benzyl cation [C₆H₅CH₂]⁺ or subsequent

fragmentation.

m/z 91: Often corresponds to the tropylium ion [C₇H₇]⁺, a rearrangement product from the

benzyl portion of the molecule.

Biological Role and Significance
Metabolite of Propafenone
2'-Hydroxy-3-phenylpropiophenone is a product of the hepatic metabolism of Propafenone.

[2] Propafenone is primarily metabolized by the cytochrome P450 enzymes, specifically

CYP2D6 (leading to 5-hydroxypropafenone) and, to a lesser extent, CYP3A4 and CYP1A2

(leading to N-depropylpropafenone).[3][15] While 5-hydroxypropafenone is a major active

metabolite, other metabolic transformations, including those leading to the formation of 2'-
Hydroxy-3-phenylpropiophenone, contribute to the drug's complex pharmacokinetic profile.

[16] The rate and pathway of metabolism can vary significantly between individuals due to

genetic polymorphisms in the CYP2D6 enzyme, affecting the plasma concentrations of both the

parent drug and its metabolites.[16]

Pharmacological Activity of Parent Compound
Propafenone is a Class 1C antiarrhythmic agent. Its primary mechanism of action is the potent

blockade of fast inward sodium channels (INa) in cardiac cells.[17] This action reduces the

upstroke velocity of the action potential (Phase 0), slows down conduction velocity in the atria,

AV node, and ventricles, and thereby suppresses arrhythmias.[17] It also exhibits weak β-

adrenergic blocking and local anesthetic activities.[1] The biological activity of its metabolites,
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including 2'-Hydroxy-3-phenylpropiophenone derivatives, has been a subject of study, with

some derivatives showing antiarrhythmic and local anesthetic properties.

Visualizations
Metabolic Pathway of Propafenone
The following diagram illustrates the primary metabolic pathways of Propafenone, highlighting

the roles of key CYP450 enzymes and the formation of major metabolites.

Metabolic Pathway of Propafenone

Propafenone

5-Hydroxypropafenone
(Active Metabolite)

CYP2D6
(5-Hydroxylation)

N-Depropylpropafenone
(Norpropafenone)

CYP3A4, CYP1A2
(N-Dealkylation)

2'-Hydroxy-3-phenylpropiophenone
(Metabolite of Interest)

Other Metabolic Pathways

Phase II Conjugation
(Glucuronidation, Sulfation)

Excretion

Click to download full resolution via product page

Caption: Metabolic pathway of Propafenone via CYP450 enzymes.

General Synthesis Workflow
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The diagram below outlines a general experimental workflow for the synthesis of 2'-Hydroxy-3-
phenylpropiophenone.

General Synthesis Workflow for 2'-Hydroxy-3-phenylpropiophenone

Start Materials:
- 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

- 3-Phenylpropionic acid

Step 1: Reaction Setup
- Add reactants and NaOH to Acetonitrile

- Stir at 20°C under Nitrogen

Step 2: Aryne Formation & Coupling
- Add Cesium Fluoride (CsF)

- Heat mixture to 80°C for 4 hours

Step 3: Workup
- Remove solvent (e.g., rotary evaporation)

Step 4: Purification
- Flash column chromatography on silica gel
- Eluent: Petroleum ether/Ethyl acetate (10:1)

Final Product:
2'-Hydroxy-3-phenylpropiophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.
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Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-3-
phenylpropiophenone
This protocol is adapted from a general procedure for the O-arylation of aliphatic carboxylic

acids with arynes.[6]

Materials:

2-(trimethylsilyl)phenyl trifluoromethanesulfonate

3-Phenylpropionic acid

Sodium hydroxide (NaOH)

Cesium fluoride (CsF)

Acetonitrile (anhydrous)

Petroleum ether

Ethyl acetate

Silica gel for column chromatography

Nitrogen gas supply

Standard laboratory glassware for organic synthesis

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a

nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and

3-phenylpropionic acid (3.4 mmol) to acetonitrile (4.0 mL).

Basification: Add sodium hydroxide (80 mg, 2.0 mmol) to the mixture. Stir for approximately

10 minutes at room temperature (20°C).
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Reaction Initiation: Introduce cesium fluoride (410 mg, 2.7 mmol) to the flask.

Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring for 4 hours.

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

Purification: The resulting residue is purified by flash column chromatography on a silica gel

column.

Elution: Elute the column with a solvent system of petroleum ether/ethyl acetate (10:1 v/v) to

isolate the desired product, 2'-Hydroxy-3-phenylpropiophenone.

Protocol 2: In Vitro Metabolism of Propafenone using
Human Liver Microsomes
This protocol provides a general method to study the formation of metabolites, including 2'-
Hydroxy-3-phenylpropiophenone, from Propafenone.[1]

Materials:

Propafenone hydrochloride

Pooled human liver microsomes (HLMs)

Potassium phosphate buffer (100 mM, pH 7.4)

Magnesium chloride (MgCl₂)

NADPH-regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Acetonitrile (cold, containing an appropriate internal standard for LC-MS/MS)

Water bath or incubator set to 37°C

LC-MS/MS system for analysis
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Procedure:

Reagent Preparation:

Prepare a stock solution of Propafenone in a suitable solvent (e.g., DMSO or methanol).

Prepare the NADPH-regenerating system solution in phosphate buffer.

Thaw the pooled human liver microsomes on ice immediately before use.

Incubation Setup:

In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver

microsomes to a final protein concentration of approximately 0.5 mg/mL.

Add the Propafenone stock solution to achieve the desired final concentration (e.g., 1 µM).

Pre-incubate this mixture for 5 minutes at 37°C.

Reaction Initiation:

Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the

microcentrifuge tube.

Incubate the mixture at 37°C with gentle agitation.

Sampling and Reaction Termination:

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction

mixture.

Immediately quench the reaction by adding the aliquot to a separate tube containing cold

acetonitrile with an internal standard. This will precipitate the microsomal proteins and stop

the enzymatic reaction.

Sample Processing:

Vortex the quenched samples thoroughly.
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Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the

precipitated proteins.

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the remaining

Propafenone and the formation of its metabolites, including 2'-Hydroxy-3-
phenylpropiophenone.

Conclusion
2'-Hydroxy-3-phenylpropiophenone is a molecule of considerable interest due to its status

as a key metabolite of the antiarrhythmic drug Propafenone. This guide has provided a detailed

compilation of its known physical and chemical properties, presented in a structured format for

ease of reference. The inclusion of detailed experimental protocols for its synthesis and for

studying its formation via in vitro metabolism, along with visualizations of these processes,

serves to equip researchers with practical information. A deeper understanding of this

metabolite is integral to the broader comprehension of Propafenone's pharmacokinetics and

pharmacodynamics, which is essential for the ongoing development of safer and more effective

cardiovascular therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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